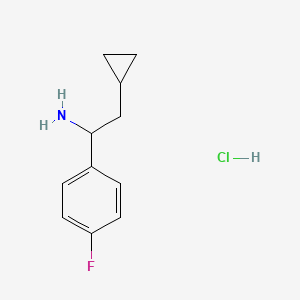
2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride, also known as 4-Fluoro-N-cyclopropyl-benzeneethanamine hydrochloride, is a cyclic amine compound that has been studied for its potential applications in laboratory experiments and scientific research. This compound is a member of the cyclic amines family, which are compounds that contain a nitrogen atom cyclically bonded to two carbon atoms. 4-Fluoro-N-cyclopropyl-benzeneethanamine hydrochloride is used as a starting material in the synthesis of organic compounds, and its unique structure and properties make it a useful tool for a variety of research applications.
Scientific Research Applications
Metabolic Studies and Interaction with Cytochrome P450
Research on the metabolic pathways of related compounds, such as prasugrel's metabolites, has shown the involvement of cytochrome P450 enzymes in their biotransformation. These studies have identified the cytochromes responsible for the formation of active metabolites, revealing insights into drug metabolism and potential drug-drug interactions (Rehmel et al., 2006).
Chemical Synthesis and Reactivity
The synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane demonstrates the reactivity of similar fluoro-phenyl compounds, highlighting their utility in organic synthesis and the production of compounds with potential applications in material science and pharmaceuticals (Patrick, Rogers, & Gorrell, 2002).
Novel Sensors and Fluoroionophores
The development of novel macromolecules for the selective optical detection of metal ions, such as mercury, underscores the potential of fluoro-phenyl compounds in creating sensitive and selective sensors. These sensors could have significant applications in environmental monitoring and the development of diagnostic tools (Wanichacheva et al., 2009).
Pharmaceutical Development
The rearrangement of cyclopropylketone arylhydrazones into tryptamine derivatives, utilizing (2-arylcyclopropyl)ethanones, exemplifies the application of fluoro-phenyl compounds in the synthesis of potential therapeutic agents. Such compounds could offer novel treatments for a range of conditions, including neurological disorders (Salikov et al., 2017).
Antimicrobial and Antifungal Activities
Hybrid arylidene thiazolidine-2,4-diones, incorporating 1-cyclopropyl-2-(2-fluorophenyl)ethanone, have been synthesized and evaluated for antimycobacterial activity. Such studies are crucial for the development of new treatments against resistant strains of bacteria, offering hope for combating infectious diseases (Ponnuchamy et al., 2014).
properties
IUPAC Name |
2-cyclopropyl-1-(4-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8;/h3-6,8,11H,1-2,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHLIDXPTCQICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

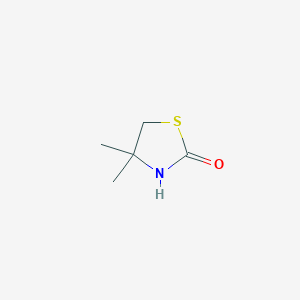
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
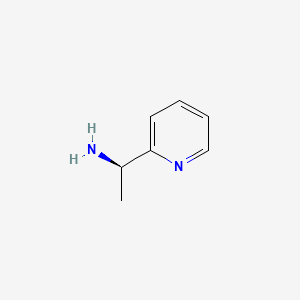
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
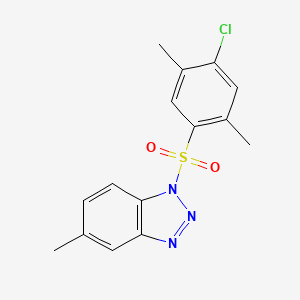
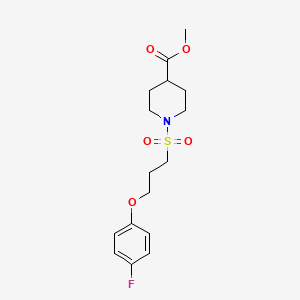
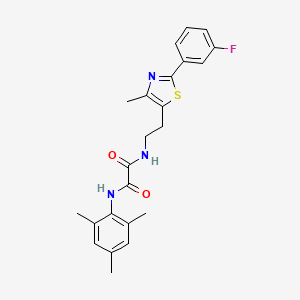
![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
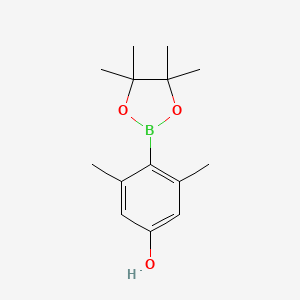
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)
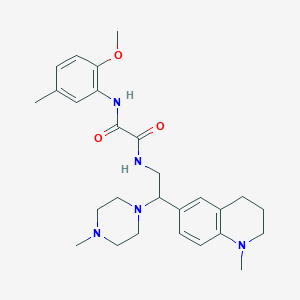

![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2670290.png)